

Application Notes and Protocols: Measuring the Effects of 7ACC2 on Glycolysis

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Compound of Interest

Compound Name: 7ACC2

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For: Researchers, scientists, and drug development professionals.

Introduction

7ACC2 is a potent small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the mitochondria.^{[1][2][3]} By blocking the MPC, **7ACC2** effectively decouples glycolysis from mitochondrial respiration, making it a valuable tool for studying cancer metabolism and a promising candidate for anticancer therapies.^{[1][2][4]} These application notes provide a comprehensive overview of **7ACC2**'s mechanism of action, its quantitative effects on glycolysis, and detailed protocols for measuring these effects in a research setting.

Mechanism of Action of 7ACC2

7ACC2 exerts its primary effect by inhibiting the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Once in the matrix, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).

By blocking the MPC, **7ACC2** prevents pyruvate from entering the mitochondria.^{[1][2]} This blockade has two major consequences for cellular metabolism:

- **Cytosolic Pyruvate Accumulation:** The inhibition of mitochondrial import leads to an accumulation of pyruvate in the cytosol.[\[1\]](#)[\[2\]](#)
- **Increased Glycolysis:** To compensate for the block in mitochondrial ATP production and to process the excess pyruvate, cells upregulate the rate of glycolysis. This results in an increased uptake of glucose and a significant increase in the conversion of pyruvate to lactate, which is then exported from the cell.[\[1\]](#)[\[5\]](#) This phenomenon is often referred to as "exacerbated glycolysis".[\[1\]](#)
- **Inhibition of Lactate Uptake:** The accumulation of intracellular pyruvate also effectively blocks the uptake of extracellular lactate, a key metabolic fuel for some cancer cells.[\[1\]](#)[\[2\]](#) This disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells.[\[1\]](#)

Ultimately, **7ACC2**'s inhibition of both glucose- and lactate-fueled mitochondrial respiration can lead to cytotoxic effects in cancer cells and induce tumor reoxygenation, which can enhance the efficacy of treatments like radiotherapy.[\[1\]](#)[\[2\]](#)

Caption: Mechanism of **7ACC2** action on cellular metabolism.

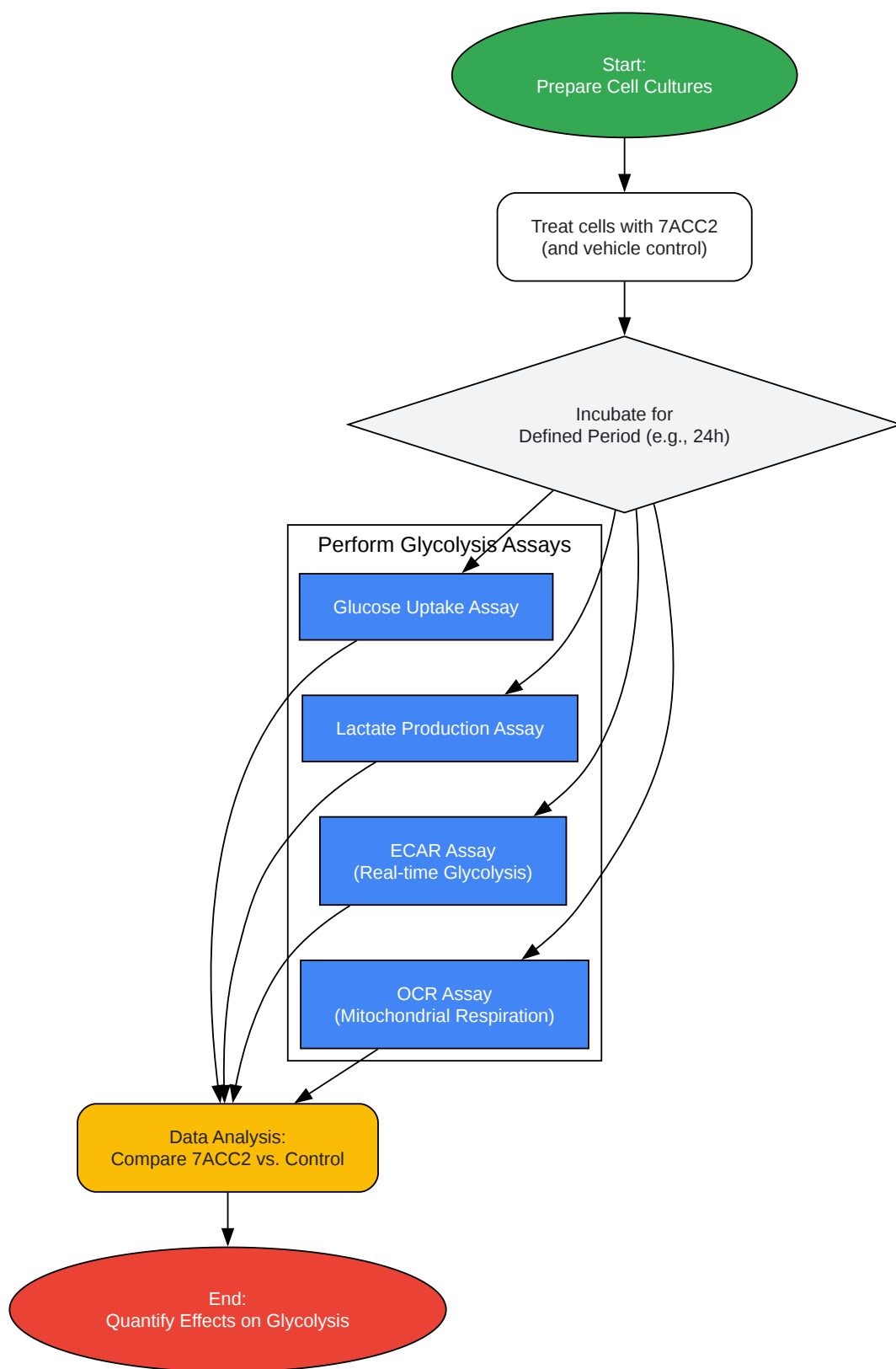
Data Presentation: Quantitative Effects of 7ACC2

The following table summarizes the reported quantitative data on the activity and effects of **7ACC2**.

Parameter	Value	Cell Line / System	Comments	Reference
IC ₅₀ (Lactate Influx)	11 nM	-	Measures inhibition of monocarboxylate transporter (MCT) mediated lactate uptake.	[6]
EC ₅₀ (Cell Proliferation)	0.22 µM	SiHa	Measured in lactate-containing medium after 72 hours of treatment.	[6]
Treatment Concentration	10 µM	SiHa	Concentration used to observe increased glycolytic flux and reduced cell respiration.	[5]
In Vivo Administration	3 mg/kg (i.p.)	Mice	Resulted in a C _{max} of 1246 ng/ml (~4 µM) with a plasma half-life of 4.5 hours.	[6]

Experimental Protocols

To assess the impact of **7ACC2** on glycolysis, a series of assays can be performed to measure key metabolic fluxes. Below are detailed protocols for fundamental experiments.



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